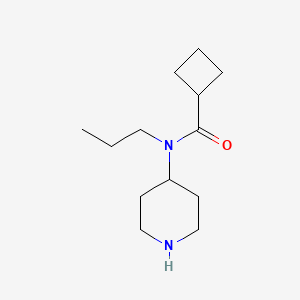

N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide

Description

Properties

Molecular Formula |

C13H24N2O |

|---|---|

Molecular Weight |

224.34 g/mol |

IUPAC Name |

N-piperidin-4-yl-N-propylcyclobutanecarboxamide |

InChI |

InChI=1S/C13H24N2O/c1-2-10-15(12-6-8-14-9-7-12)13(16)11-4-3-5-11/h11-12,14H,2-10H2,1H3 |

InChI Key |

HBJXNPZZLWROMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1CCNCC1)C(=O)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclobutanecarboxylic Acid

Cyclobutanecarboxylic acid can be synthesized through various methods, including the oxidation of cyclobutane derivatives or the cyclization of linear precursors. A common approach involves the reaction of cyclobutanone with a Grignard reagent followed by oxidation.

Activation of Cyclobutanecarboxylic Acid

To facilitate the coupling with piperidine and propylamine, cyclobutanecarboxylic acid needs to be activated. Common activation methods include conversion to an acid chloride using thionyl chloride or phosphorus pentachloride.

Coupling Reaction

The activated cyclobutanecarboxylic acid derivative can then be coupled with piperidin-4-amine and propylamine. This step typically involves a nucleophilic substitution reaction, where the amine groups attack the activated carboxylic acid to form the desired amide bonds.

Purification

After the coupling reaction, the product can be purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced amine form.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or THF.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted piperidine or cyclobutanecarboxamide derivatives.

Scientific Research Applications

N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interact with enzymes involved in metabolic pathways, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Cyclopropane-Containing Analogs: Cyclopropylfentanyl

Structure : Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) replaces the cyclobutane with a cyclopropane ring and includes a phenyl-phenethyl substituent .

Key Differences :

- Cyclopropylfentanyl exhibits rapid metabolism due to its strained structure, whereas the cyclobutane in the target compound may offer improved stability.

- Pharmacology : Cyclopropylfentanyl is a potent µ-opioid receptor agonist with reported fatalities due to respiratory depression. The absence of a phenyl-phenethyl group in the target compound may reduce opioid receptor affinity, shifting activity toward sigma receptors .

Table 1: Cyclopropane vs. Cyclobutane Analogs

Butanamide Derivatives: p-Fluoro-butyrylfentanyl and N-(4-Methylphenyl)-4-piperidin-1-ylbutanamide

p-Fluoro-butyrylfentanyl

- Structure : N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide features a linear butanamide chain and a 4-fluorophenyl group .

- In contrast, the cyclobutanecarboxamide group in the target compound introduces rigidity, which may favor sigma receptor selectivity. The 4-fluorophenyl substituent in p-Fluoro-butyrylfentanyl increases lipophilicity (LogP ~4.1) compared to the propyl group in the target compound (LogP ~3.2), influencing CNS penetration .

N-(4-Methylphenyl)-4-piperidin-1-ylbutanamide

- Structure : This analog uses a piperidin-1-yl group and a butanamide chain attached to a 4-methylphenyl ring .

- Key Differences: Piperidine Substitution: The 1-yl position on piperidine in this compound contrasts with the 4-yl position in the target compound. This positional difference may alter receptor binding kinetics due to steric effects. Physicochemical Properties: Both compounds share similar PSA values (~32 Ų), but the target compound’s cyclobutane ring reduces molecular weight (260.38 g/mol vs.

Sigma Receptor Ligands: BD 1008 and AC 927

BD 1008 : N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide is a sigma-1 receptor antagonist with a dichlorophenyl group .

AC 927 : N-phenethylpiperidine oxalate lacks a carboxamide group but shares the piperidine core .

Comparison :

- The target compound’s carboxamide group distinguishes it from AC 927, which may explain differences in receptor specificity. BD 1008’s dichlorophenyl substituent enhances sigma-1 affinity, whereas the cyclobutanecarboxamide in the target compound might favor sigma-2 interactions.

Table 2: Sigma Receptor Ligands

Research Findings and Implications

- Metabolic Pathways : Cyclopropane-containing analogs like cyclopropylfentanyl undergo rapid CYP3A4-mediated oxidation, whereas the cyclobutane ring in the target compound may resist enzymatic degradation, prolonging half-life .

- However, sigma receptor affinity remains unconfirmed and warrants in vitro testing.

- Therapeutic Potential: Structural similarities to sigma ligands (e.g., BD 1008) suggest possible applications in neuropathic pain or psychiatric disorders, though toxicity profiles must be established.

Biological Activity

N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide, a compound belonging to the class of piperidine derivatives, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H18N2O

- Molecular Weight : 182.26 g/mol

Research indicates that compounds with piperidine moieties often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms through which this compound exerts its effects are still under investigation, but it is hypothesized to interact with various cellular pathways.

Antitumor Activity

In studies evaluating similar piperidine derivatives, significant antitumor activity has been reported. For instance, a related compound demonstrated potent activity against HepG2 liver cancer cells with an IC50 value of 0.25 μM, indicating strong potential for further development in cancer therapy .

Table 1: Antitumor Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | TBD | TBD |

| Related Compound 47 | HepG2 | 0.25 | Induces cell cycle arrest via p53/p21 pathway |

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties similar to other piperidine derivatives. For example, compounds that inhibit the NLRP3 inflammasome have shown promise in reducing IL-1β release in macrophages, suggesting that this compound could modulate inflammatory responses .

Table 2: Inhibition of IL-1β Release

| Compound | Concentration (µM) | % Inhibition of IL-1β Release |

|---|---|---|

| This compound | TBD | TBD |

| INF39 | 10 | 24.9 |

| Compound 6 | 50 | 35 |

Case Studies and Research Findings

Several studies have highlighted the biological potential of piperidine derivatives:

- Anticancer Studies : A series of piperidine-based compounds were evaluated for their cytotoxic effects on various cancer cell lines. Some derivatives demonstrated significant growth inhibition, suggesting that structural modifications can enhance biological activity .

- Inflammation Modulation : Research has shown that certain piperidine compounds can inhibit the activation of pro-inflammatory cytokines, which is critical in diseases characterized by chronic inflammation .

- Parasite Inhibition : A derivative similar to this compound was identified as an inhibitor of adenylyl cyclase in Giardia lamblia, indicating potential applications in treating parasitic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.